molecular formula C15H11BrO2 B1337776 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione CAS No. 25856-01-3

1-(4-Bromophenyl)-3-phenylpropane-1,3-dione

Cat. No.: B1337776
CAS No.: 25856-01-3
M. Wt: 303.15 g/mol
InChI Key: IDQRBGOEWUVZGM-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-phenylpropane-1,3-dione is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a propane-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione typically involves the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-phenylpropane-1,3-dione undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles under suitable conditions.

    Reduction: The carbonyl groups in the propane-1,3-dione structure can be reduced to alcohols using reducing agents like sodium borohydride.

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro groups.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents.

Major Products Formed

    Substitution Reactions: Products include nitro, amino, or alkyl-substituted derivatives.

    Reduction Reactions: Products include alcohols or alkanes.

    Oxidation Reactions: Products include carboxylic acids or ketones.

Scientific Research Applications

1-(4-Bromophenyl)-3-phenylpropane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione involves its interaction with various molecular targets. The bromine atom and the carbonyl groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, its ability to undergo electrophilic aromatic substitution allows it to interact with biological macromolecules, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromophenyl)-3-phenylpropane-1,3-dione is unique due to its combination of a bromophenyl group and a propane-1,3-dione structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic and medicinal chemistry.

Biological Activity

1-(4-Bromophenyl)-3-phenylpropane-1,3-dione, also known as a brominated derivative of a diketone, is a compound of significant interest due to its potential biological activities. This article explores its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H11BrO2, with a molecular weight of approximately 303.155 g/mol. The presence of the bromine atom enhances its reactivity and potential applications in medicinal chemistry and material science.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Baker-Venkataraman Rearrangement : This method involves the rearrangement of substituted 2-benzoyloxy acetophenones in the presence of potassium hydroxide in pyridine.
  • Electrophilic Aromatic Substitution : The compound can also be synthesized through electrophilic aromatic substitution reactions involving brominated phenyl groups .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have assessed its efficacy against various pathogens:

  • Antibacterial Activity : The compound was tested against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as Gram-positive bacteria like Bacillus subtilis. At concentrations ranging from 25 to 1000 µg/ml, it demonstrated varying zones of inhibition, with some derivatives showing significant antibacterial effects .
  • Antifungal Activity : Similar studies evaluated antifungal properties against human pathogens. The results indicated that while some derivatives showed promise, the base compound's effectiveness was less pronounced compared to specific derivatives .

Anticancer Properties

The anticancer potential of this compound has been explored through various mechanisms:

  • Mechanism of Action : The compound interacts with biological macromolecules, potentially leading to the formation of covalent bonds with nucleophiles. This interaction may disrupt cellular functions and inhibit cancer cell proliferation.
  • Cell Line Studies : Preliminary studies involving different cancer cell lines have suggested that the compound could induce apoptosis through reactive oxygen species (ROS) generation and modulation of cell signaling pathways.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds and their implications for drug development:

StudyFocusFindings
Pagariyaa et al. (2024)Antimicrobial ActivityInvestigated novel substituted propane-1,3-diones; noted varying antibacterial effects against E. coli and B. subtilis at high concentrations .
Benchchem Research (2024)Mechanism of ActionDiscussed interactions with nucleophiles; highlighted potential for drug development due to structural features.
Smolecule Research (2023)Pharmaceutical ApplicationsExplored potential therapeutic applications; indicated the need for further investigation into its biological activities.

Q & A

Q. [Basic] What are the standard synthetic protocols for 1-(4-bromophenyl)-3-phenylpropane-1,3-dione, and what catalysts or solvents are typically employed?

The compound is synthesized via Claisen-Schmidt condensation between 4-bromobenzaldehyde and acetophenone derivatives under basic conditions. Key steps include:

  • Catalysts : Sodium hydroxide or potassium hydroxide in ethanol/water mixtures (1:1 v/v) to promote enolate formation .
  • Solvents : Ethanol or methanol for solubility, with reflux conditions (80–90°C) for 6–12 hours to ensure completion .
  • Purification : Recrystallization from ethanol yields pure diketone (typical yields: 60–75%) .

Q. [Basic] What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be observed?

Critical techniques include:

  • 1H/13C NMR :
    • Diketone carbonyls : δ 190–200 ppm (13C NMR) .
    • Bromophenyl protons : δ 7.4–7.6 ppm (doublet, J = 8.5 Hz) and δ 7.8–8.0 ppm (phenyl protons) in 1H NMR .
  • FTIR : Strong C=O stretches at ~1700 cm⁻¹ and C-Br vibration at 500–650 cm⁻¹ .
  • X-ray crystallography : Confirms molecular geometry; interplanar angles between aromatic rings range from 60° to 80° .

Q. [Advanced] How can researchers address contradictions in reported melting points or spectral data across different studies?

Discrepancies often arise from polymorphism or purity variations . Mitigation strategies:

  • Differential Scanning Calorimetry (DSC) : Identifies polymorphic forms by analyzing thermal transitions .
  • Reproducibility checks : Standardize solvent purity (e.g., anhydrous ethanol) and drying methods (e.g., MgSO₄ vs. Na₂SO₄) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular integrity (expected [M+H]⁺: 345.0 m/z) .

Q. [Advanced] What computational chemistry approaches are suitable for predicting the reactivity of this diketone in nucleophilic addition reactions?

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (FMOs) at B3LYP/6-31G* level to identify electrophilic sites (e.g., α-carbonyl positions) .
    • Incorporate solvent effects (e.g., polarizable continuum model for ethanol) to simulate reaction environments .
  • Kinetic Studies : Compare computed activation energies with experimental data (e.g., nucleophilic attack rates in THF) .

Q. [Advanced] How does the electron-withdrawing bromine substituent influence the compound’s utility in photoactive materials?

The para-bromo group enhances intersystem crossing via the heavy atom effect, making it viable for:

  • Triplet-state photosensitizers :
    • UV-Vis Spectroscopy : Extended conjugation increases λmax (e.g., 280–320 nm vs. 250 nm for non-brominated analogs) .
    • Time-Resolved Fluorescence : Triplet-state lifetimes >100 ns indicate photosensitizing potential .
  • Electron Transport Layers (ETLs) : DFT studies show reduced LUMO levels (−2.8 eV), suitable for organic photovoltaics .

Q. [Advanced] What strategies mitigate side reactions (e.g., enolization or keto-enol tautomerism) during synthetic modifications?

  • Solvent Choice : Aprotic solvents (DMF, THF) suppress enolization .
  • Temperature Control : Maintain reactions at 0–5°C during nucleophilic additions .
  • Protecting Groups : Introduce silyl ethers (e.g., TMS) on α-positions to block tautomerism .

Q. [Basic] What are the stability considerations for storing this compound?

  • Storage Conditions :
    • Inert atmosphere (argon) to prevent oxidation .
    • Desiccated at −20°C to avoid hydrolysis of diketone groups .
  • Degradation Signs : Yellowing indicates keto-enol tautomerism; verify purity via TLC (Rf = 0.5 in hexane:EtOAc 7:3) .

Q. [Advanced] How can researchers validate the compound’s biological activity against computational predictions?

  • In Vitro Assays :
    • Anticancer Screening : MTT assays using HCT-116 cells (IC₅₀ correlated with diketone’s electron-deficient regions) .
    • Molecular Docking : Simulate binding to COX-2 enzyme (AutoDock Vina) and compare with experimental IC₅₀ values .
  • SAR Studies : Modify phenyl/bromophenyl groups and assess activity trends .

Q. [Advanced] What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

  • Disorder in Aromatic Rings : Common in brominated compounds; refine using SHELXL with restraints on Br-C bond lengths .
  • Twinned Crystals : Use PLATON’s TWINABS for data integration .
  • Key Metrics : Final R-factor <5% (e.g., R₁ = 0.042 in ).

Q. [Advanced] How is this diketone utilized in synthesizing heterocyclic scaffolds for medicinal chemistry?

  • Michael Addition : React with enamines to form pyrrolidine derivatives (e.g., 75% yield in DMF at 100°C) .
  • Cyclocondensation : With hydrazines to yield pyrazoles; monitor regioselectivity via LC-MS .
  • Photocatalysis : Under blue light (450 nm), forms α,β-unsaturated ketones for Diels-Alder reactions .

Properties

IUPAC Name

1-(4-bromophenyl)-3-phenylpropane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO2/c16-13-8-6-12(7-9-13)15(18)10-14(17)11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQRBGOEWUVZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445194
Record name 1-(4-bromophenyl)-3-phenylpropane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25856-01-3
Record name 1-(4-bromophenyl)-3-phenylpropane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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